1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
Properties
IUPAC Name |
1-[1-(2-phenoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N4O/c24-23(25,26)19-6-7-22(27-18-19)30-14-12-29(13-15-30)20-8-10-28(11-9-20)16-17-31-21-4-2-1-3-5-21/h1-7,18,20H,8-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEXXNDPCOXXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Modifications in Piperazine Derivatives
The table below highlights key structural differences and similarities with related compounds:
*Calculated based on molecular formula.
Pharmacokinetic Considerations
- Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, as seen in and , which could extend the half-life of the target compound compared to non-fluorinated analogs .
- Solubility: Bulkier substituents (e.g., phenoxyethyl-piperidine) may reduce aqueous solubility, necessitating formulation optimization.
Biological Activity
1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that has garnered significant interest in pharmacological research due to its unique structure and potential therapeutic applications. This compound features piperidine and piperazine rings, which are commonly found in various bioactive molecules. Understanding its biological activity is crucial for exploring its potential as a therapeutic agent.
- Molecular Formula : C23H29F3N4O
- Molecular Weight : 434.5 g/mol
- CAS Number : 2034336-24-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The trifluoromethyl pyridine moiety enhances lipophilicity, potentially improving binding affinity to biological targets. Preliminary studies suggest that the compound may modulate neurotransmitter systems, particularly through interactions with dopamine receptors, which can influence various neurological pathways.
Antiviral Activity
Recent studies have demonstrated that derivatives of trifluoromethyl pyridine piperazine compounds exhibit significant antiviral properties. For instance, a related study synthesized a series of derivatives and tested their efficacy against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The results indicated that some compounds showed excellent protective activity by enhancing the activities of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL) .
Table 1: Antiviral Activity of Trifluoromethyl Pyridine Piperazine Derivatives
| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |
|---|---|---|---|
| A1 | 64.3 ± 4.9 | 66.0 ± 5.6 | 49.1 ± 4.5 |
| A2 | 66.1 ± 3.5 | 70.3 ± 5.0 | 67.3 ± 1.8 |
| A16 | 79.1 ± 4.6 | 87.0 ± 4.0 | EC50 = 18.4 μg/mL |
| A10 | 93.1 ± 5.0 | EC50 = 54.5 μg/mL | - |
Neuropharmacological Effects
A study focusing on the interaction of similar piperazine derivatives with dopamine D2 receptors revealed that certain compounds exhibited high affinity for these receptors, suggesting potential applications in treating neurological disorders such as schizophrenia or Parkinson's disease . The docking studies indicated stable interactions between the piperazine moiety and receptor sites, enhancing the understanding of structure-activity relationships.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions starting with piperidine and piperazine intermediates, followed by coupling under specific conditions . Optimization strategies include adjusting reaction parameters to enhance yield and purity, which is critical for developing pharmaceutical applications.
Case Studies
- Antiviral Efficacy : A case study involving the antiviral testing of several derivatives showed that compounds with specific substitutions on the trifluoromethyl pyridine ring exhibited enhanced protective effects against viral pathogens, indicating a promising avenue for agricultural applications .
- Dopamine Receptor Binding : Another study provided insights into the binding affinities of various derivatives at dopamine D2 receptors, highlighting the potential for these compounds in neuropharmacology .
Q & A
Q. Example Workflow :
| Step | Reagents/Conditions | Purification Method | Yield Range |
|---|---|---|---|
| Alkylation | 1-(2-fluorobenzyl)piperazine, propargyl bromide, K₂CO₃, DMF, RT | Column chromatography (EtOAc:hexane) | 60–75% |
| Coupling | Boronic ester intermediates, Pd catalysis, acetonitrile, reflux | HPLC | 40–55% |
Advanced Question: How can researchers resolve low yields in the coupling step involving trifluoromethylpyridine moieties?
Answer:
Low yields in coupling steps often arise from steric hindrance or electron-deficient pyridine rings. Strategies include:
- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., XPhos) enhance reactivity for electron-poor substrates .
- Microwave-Assisted Synthesis : Shortens reaction time and improves efficiency for sluggish steps .
- Pre-activation of Reagents : Using boronic ester derivatives with electron-donating groups improves coupling kinetics .
- Side Reaction Mitigation : Monitoring via TLC/HPLC identifies intermediates; scavengers (e.g., molecular sieves) reduce byproducts .
Basic Question: Which analytical techniques are essential for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., piperidine N-alkylation vs. piperazine ring modification) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for trifluoromethyl groups .
- X-ray Crystallography : Resolves 3D conformation of the piperazine-piperidine scaffold and intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
